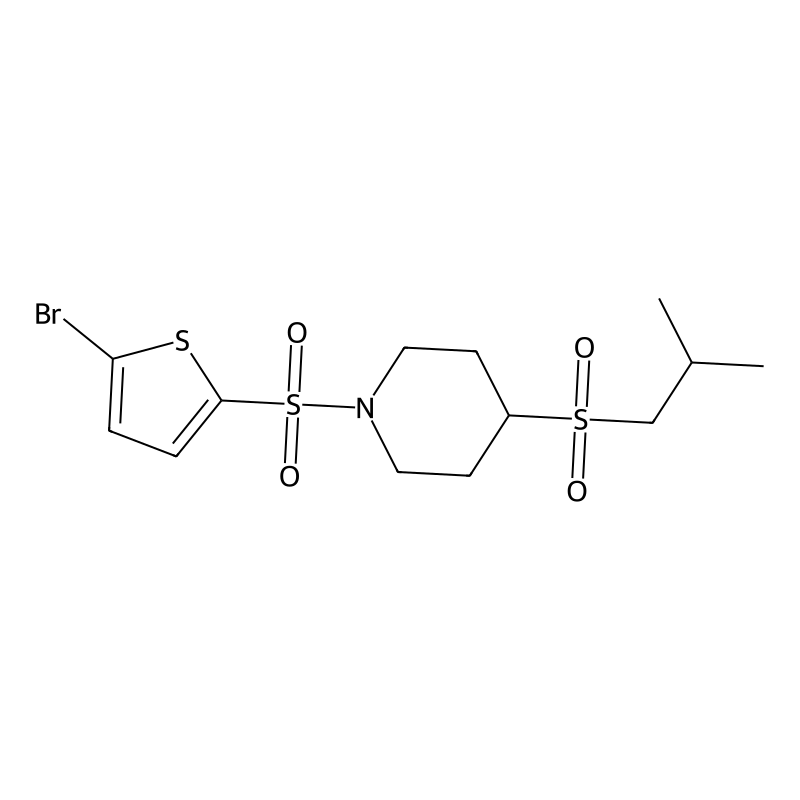

1-((5-Bromothiophen-2-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-((5-Bromothiophen-2-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Its structure features a piperidine ring substituted with two sulfonyl groups: one derived from 5-bromothiophene and the other from isobutyl. The presence of these functional groups contributes to its chemical reactivity and potential biological activities. The compound's IUPAC name is 1-(5-bromothiophen-2-yl)sulfonyl-4-(2-methylpropylsulfonyl)piperidine, and it has a molecular formula of C₁₃H₂₀BrN₁O₄S₃, indicating a complex arrangement of elements that may influence its interactions in various chemical and biological contexts .

- Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones, utilizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can be performed to alter specific functional groups, employing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic or electrophilic substitution reactions may replace certain groups with others, facilitated by reagents like sodium hydride and various halides .

The biological activity of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine has been explored in various studies. Compounds with similar structures have demonstrated significant enzyme inhibition, including urease and acetylcholinesterase. For instance, derivatives of piperidine have shown potential as antibacterial agents and in the treatment of conditions like diabetes due to their effects on glucose metabolism. The presence of the sulfonamide functionality is particularly noteworthy for its pharmacological implications, which include antibacterial action and enzyme inhibition .

The synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine typically involves several steps:

- Bromination: Thiophene is brominated to produce 5-bromothiophene.

- Sulfonylation: The brominated compound undergoes sulfonylation to introduce the sulfonyl group.

- Piperidine Functionalization: The piperidine ring is then functionalized with isobutylsulfonyl groups through nucleophilic substitution reactions.

In industrial settings, continuous flow reactors may be employed for large-scale production, optimizing reaction conditions for enhanced yield and quality .

This compound has several applications across different fields:

- Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

- Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding.

- Industry: It may find uses in producing advanced materials with unique properties, such as conductivity or fluorescence .

Interaction studies involving 1-((5-Bromothiophen-2-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine are crucial for understanding its biological mechanisms. Investigations often focus on its ability to inhibit specific enzymes or receptors, which can inform its potential therapeutic applications. For example, compounds with similar structures have shown promising results as urease inhibitors, suggesting that this compound could also possess similar inhibitory effects .

Similar Compounds

Several compounds share structural similarities with 1-((5-Bromothiophen-2-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine:

- 1-((5-Bromothiophen-2-yl)sulfonyl)piperazine: This compound features a piperazine ring instead of piperidine but retains the bromothiophene and sulfonyl groups.

- tert-Butyl ((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-2-yl)methyl)carbamate: This derivative includes a tert-butyl carbamate group, modifying its chemical properties.

Uniqueness

The uniqueness of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine lies in its specific combination of bromothiophene and isobutylsulfonyl groups attached to the piperidine ring. This distinctive arrangement imparts unique chemical reactivity and potential biological activities not found in other similar compounds, making it valuable for targeted applications in research and industry .